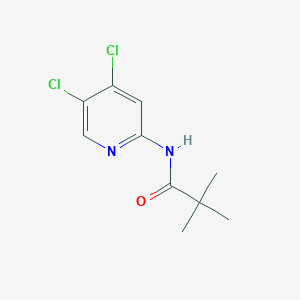

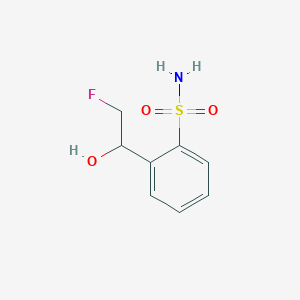

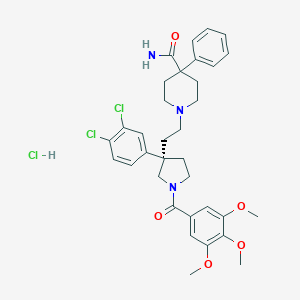

3-(4-Bromo-1-Methyl-1H-Pyrazol-3-Yl)Aniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds often involves multicomponent transformations and condensation reactions. For example, a study details the electrochemically induced multicomponent transformation involving similar structural motifs, leading to promising compounds for biomedical applications, particularly in regulating inflammatory diseases (Ryzhkova, Y. E., Ryzhkov, F. V., & Elinson, M. E., 2020). Another study reports on the synthesis of novel derivatives through a domino reaction, highlighting the compound's versatility and potential in creating various bioactive molecules (Erkin, A. V., & Ramsh, S. M., 2014).

Molecular Structure Analysis

Investigations into the molecular structure of pyrazole derivatives reveal their complex interactions and stability. For instance, research on s-triazine derivatives incorporating pyrazole, piperidine, and aniline moieties provides insights into the molecular structure using X-ray crystallography, Hirshfeld, and DFT calculations (Shawish, I., Soliman, S., Haukka, M., Dalbahi, A., Barakat, A., & El‐Faham, A., 2021).

Chemical Reactions and Properties

The chemical reactivity and properties of compounds within this family are marked by their participation in various reactions and potential for forming diverse structures. For example, a study on the Schiff base formation and its subsequent reactions showcases the chemical versatility and potential applications of these compounds in antimicrobial and antioxidant activities (Jayanna, N., Vagdevi, H., Dharshan, J. C., & Kekuda, T., 2012).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting points, and stability, are crucial for their application in various domains. Research into these aspects often accompanies studies on their synthesis and molecular structure but specific studies focusing on "3-(4-Bromo-1-Methyl-1H-Pyrazol-3-Yl)Aniline" were not found in the provided data.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity with other chemicals, and potential for catalysis, are significant for understanding the compound's behavior in different environments and applications. While detailed chemical property analysis specific to "3-(4-Bromo-1-Methyl-1H-Pyrazol-3-Yl)Aniline" was not highlighted, related research indicates a broad interest in exploring these compounds' reactivity and interactions (Banoji, V., Angajala, K. K., Ravulapelly, K. R., & Vannada, J., 2022).

Aplicaciones Científicas De Investigación

-

Scientific Field: Chemical Synthesis

-

Scientific Field: Pharmaceutical Research

-

Scientific Field: Biological Research

- Application Summary : Indole derivatives, which can be synthesized using “3-(4-Bromo-1-Methyl-1H-Pyrazol-3-Yl)Aniline”, have been found to possess various biological activities . These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

-

Scientific Field: Medicinal Chemistry

- Application Summary : Imidazole derivatives, which can potentially be synthesized using “3-(4-Bromo-1-Methyl-1H-Pyrazol-3-Yl)Aniline”, have been found to possess various medicinal properties . These include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

-

Scientific Field: Material Science

-

Scientific Field: Environmental Science

Safety And Hazards

The safety data sheet for a similar compound indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It may cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being a potential target .

Direcciones Futuras

The future directions for the research and development of “3-(4-Bromo-1-Methyl-1H-Pyrazol-3-Yl)Aniline” and similar pyrazole derivatives are vast. Given their wide range of pharmacological activities, these compounds are of significant interest in the field of medicinal chemistry . Further studies are needed to explore their potential therapeutic applications and to optimize their synthesis methods.

Propiedades

IUPAC Name |

3-(4-bromo-1-methylpyrazol-3-yl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrN3/c1-14-6-9(11)10(13-14)7-3-2-4-8(12)5-7/h2-6H,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNSYPAPYJDCJFE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C2=CC(=CC=C2)N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90370704 |

Source

|

| Record name | 3-(4-Bromo-1-Methyl-1H-Pyrazol-3-Yl)Aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Bromo-1-Methyl-1H-Pyrazol-3-Yl)Aniline | |

CAS RN |

175201-77-1 |

Source

|

| Record name | 3-(4-Bromo-1-Methyl-1H-Pyrazol-3-Yl)Aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Furo[3,2-b]pyridine-5-carbaldehyde](/img/structure/B63831.png)

![2-(3-Methyl-2,3-diazabicyclo[2.2.1]heptan-2-yl)acetonitrile](/img/structure/B63835.png)